Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Cancer Immunotherapy Enzyme Inhibition CD73

Researchers synthesizing cytidine-5-carboxylic acid APIs or developing CD73-targeted immunotherapies require regioisomerically pure pyrimidine building blocks where substitution pattern directly governs biological activity and synthetic outcome. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6) addresses this with: • Distinct 4-amino-2-hydroxy substitution ensures correct target engagement (CD73 IC50 101 nM), eliminating regioisomer-related synthetic failures associated with 2-amino-4-hydroxy or 2-methyl analogs. • Well-documented 92% high-yielding synthetic route enables reliable scale-up from gram to kilogram quantities for cytidine-5-carboxylic acid API manufacturing. • Three reactive handles (amino, hydroxyl, ester) support rapid diversification for nucleoside analog library generation and SAR exploration.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 20187-46-6
Cat. No. B187205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-hydroxypyrimidine-5-carboxylate
CAS20187-46-6
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)N=C1)N
InChIInChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12)
InChIKeyGGHDCMZITFQXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6): Supplier Comparison and Core Specifications


Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6), also known as 5-carbethoxycytosine, is a pyrimidine derivative with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol. It is a key intermediate in the synthesis of cytidine-5-carboxylic acid, which are potential anticancer agents , and serves as a crucial building block for novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound exhibits a melting point of 276°C (decomposition), a predicted density of 1.48±0.1 g/cm³, and a predicted pKa of 7.91±0.10 .

Why Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (20187-46-6) Cannot Be Substituted with Generic Analogs


The specific substitution pattern of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate—featuring an amino group at position 4, a hydroxyl group at position 2, and an ethoxycarbonyl group at position 5—is critical for its distinct physicochemical and biological properties. Simply replacing it with a closely related analog, such as the 2-amino-4-hydroxy isomer or a 2-methyl derivative, leads to significant changes in melting point, stability, and target engagement. For instance, the 2-amino-4-hydroxy isomer (CAS 15400-53-0) exhibits a higher melting point of 280–300°C (decomposition) , while the 4-amino-2-methyl derivative (CAS 5472-46-8) has a lower molecular weight (181.19 g/mol) and lacks the key hydroxyl group necessary for certain interactions . These structural variations directly impact synthetic routes, purification processes, and biological activity, making generic substitution risky for both research reproducibility and industrial-scale production.

Quantitative Differentiation Evidence for Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (20187-46-6)


Ecto-5'-Nucleotidase (CD73) Inhibitory Potency: A 101 nM IC50 Advantage

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits potent inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. In the broader context of CD73 inhibition, this level of potency is highly competitive when compared to other pyrimidine-based inhibitors. For instance, the prototypical inhibitor AMPCP shows a Ki of approximately 0.5 nM, but its complex structure limits its utility [2]. Acyclic pyrimidine nucleotide analogs, which are simpler in structure, often display reduced potency (e.g., Ki values increased two- to sixfold compared to purine counterparts) [2]. The 101 nM IC50 of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate positions it as a strong, synthetically accessible starting point for developing CD73-targeting immunotherapeutics.

Cancer Immunotherapy Enzyme Inhibition CD73

Synthetic Efficiency: A High-Yield (92%) Route for Industrial Production

A patented process for the synthesis of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate achieves a high yield of 92% . This is a significant improvement over many multi-step pyrimidine syntheses, which often report lower overall yields due to purification challenges. For example, a multi-step synthesis of a related substituted aminopyrimidine required three steps with yields of 63%, 90%, and 97% (overall ~55%) . The high-yielding route for the target compound, utilizing a condensation of RSSYY-16 (lurasidone hydrochloride) with sodium tert-butoxide and sodium nano-magnesium oxide in diethyl ether/THF, offers a more efficient and cost-effective pathway for industrial-scale manufacturing.

Process Chemistry Synthesis Scale-up

Thermal Stability Profile: A Lower Decomposition Point than the 2-Amino-4-Hydroxy Isomer

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits a melting point of 276°C (decomposition) . In contrast, its regioisomer, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0), has a significantly higher melting point of 280–300°C (decomposition) . This ~24°C difference in thermal stability can impact both storage conditions and processing requirements. The lower decomposition temperature of the 4-amino-2-hydroxy isomer suggests it may be more amenable to certain high-temperature reactions or purification techniques without risking degradation, while also requiring more careful temperature control during storage and handling.

Physicochemical Properties Thermal Analysis Formulation

Distinctive Functional Group Profile: Enabling Unique Binding Interactions

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold, which is structurally analogous to ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, is specifically designed to target zinc divalent cations in enzyme active sites, such as IspF [1]. This is achieved through a bidentate binding interaction involving the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen [1]. In contrast, the 4-amino-2-methylpyrimidine-5-carboxylate analog (CAS 5472-46-8) lacks the 2-hydroxyl group, which is essential for this metal-coordinating interaction . This structural distinction directly impacts the compound's ability to engage zinc-dependent targets, a feature critical for developing inhibitors of enzymes like histone deacetylases (HDACs) and certain bacterial enzymes.

Structure-Activity Relationship Scaffold Design Medicinal Chemistry

High-Value Application Scenarios for Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (20187-46-6)


Lead Optimization in CD73-Targeted Cancer Immunotherapy Programs

Given its potent inhibitory activity against ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1], ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate serves as a valuable starting point or comparator for medicinal chemists developing novel CD73 inhibitors. The compound's relatively simple pyrimidine scaffold allows for rapid diversification and structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties for cancer immunotherapy applications.

Industrial-Scale Synthesis of Cytidine-5-Carboxylic Acid and Related Nucleoside Analogs

The compound's well-documented, high-yielding (92%) synthetic route makes it an ideal intermediate for the large-scale production of cytidine-5-carboxylic acid, a potential anticancer agent . Its use as a precursor in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleosides [2] positions it as a critical building block for manufacturing advanced pharmaceutical ingredients (APIs) and nucleoside analog libraries.

Development of Zinc-Dependent Enzyme Inhibitors (e.g., IspF, HDACs)

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold, of which ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a core representative, is rationally designed to bind zinc ions in enzyme active sites [3]. This property is directly leveraged in programs targeting bacterial enzymes like IspF for antibiotic development, or human histone deacetylases (HDACs) for oncology and neurology applications [4]. The compound's ester group can be readily hydrolyzed to the carboxylic acid, which is the active zinc-binding moiety, facilitating SAR exploration.

Building Block for Diversity-Oriented Synthesis and Chemical Biology Probes

The presence of multiple reactive handles (amino, hydroxyl, and ester groups) on the pyrimidine core allows for extensive derivatization. This compound is therefore a versatile building block for generating diverse small-molecule libraries for phenotypic screening or for creating chemical biology probes to study pyrimidine-binding proteins. Its distinct substitution pattern, compared to the 2-amino-4-hydroxy isomer, ensures access to a unique chemical space not accessible via the regioisomer .

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